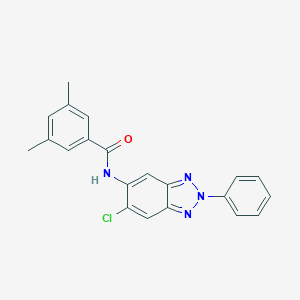![molecular formula C14H9Cl2FN2O2S B244832 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide, also known as DFP-10825, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide exerts its effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can disrupt the signaling pathways that contribute to cancer growth and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In inflammation, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can reduce the production of inflammatory cytokines and chemokines. In neurodegeneration, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can protect against oxidative stress and amyloid beta-induced toxicity.
実験室実験の利点と制限
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its limited solubility and stability can pose challenges for its use in certain experiments. Additionally, the lack of in vivo toxicity data for N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide may limit its potential for clinical translation.
将来の方向性
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could explore its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Additionally, further studies could investigate the optimal dosing and administration of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide for maximum efficacy and safety. The development of more stable and soluble formulations of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could also enhance its potential for clinical use. Finally, the identification of biomarkers for CK2 activity could aid in the selection of patients who may benefit from N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide treatment.
合成法
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide is synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoroaniline. The final product is obtained through the reaction of the intermediate with ammonium thiocyanate.
科学的研究の応用
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been found to have potential neuroprotective effects in a mouse model of Alzheimer's disease.
特性
分子式 |
C14H9Cl2FN2O2S |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2S/c15-10-5-9(6-11(16)12(10)20)18-14(22)19-13(21)7-2-1-3-8(17)4-7/h1-6,20H,(H2,18,19,21,22) |
InChIキー |
PVYGIQNNKGNVLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)

![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)
![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)